molecular formula C9H11BCl2O3 B14027786 (2,6-Dichloro-3-isopropoxyphenyl)boronic acid

(2,6-Dichloro-3-isopropoxyphenyl)boronic acid

Cat. No.: B14027786
M. Wt: 248.90 g/mol
InChI Key: QXRUKZDESNRWKP-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-isopropoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BCl2O3. It is a boronic acid derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to a phenyl ring. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-isopropoxyphenyl)boronic acid typically involves the reaction of 2,6-dichloro-3-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:

    Large-scale reactors: To handle the exothermic nature of the Grignard reaction

    Purification techniques: Such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-isopropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

    Oxidation: Can be oxidized to form phenols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution.

Scientific Research Applications

(2,6-Dichloro-3-isopropoxyphenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Used in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and isopropoxy substituents.

    2,6-Dichlorophenylboronic Acid: Lacks the isopropoxy group.

    3-Isopropoxyphenylboronic Acid: Lacks the chlorine substituents.

Uniqueness

(2,6-Dichloro-3-isopropoxyphenyl)boronic acid is unique due to the presence of both chlorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

(2,6-dichloro-3-propan-2-yloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUKZDESNRWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OC(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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